

Creatinine-13C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Creatinine-13C

Cat. No.: B15553547

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An in-depth examination of **Creatinine-13C**, its physicochemical properties, and its critical role as an internal standard in the accurate quantification of creatinine for clinical and research applications.

This technical guide provides a comprehensive overview of **Creatinine-13C**, a stable isotope-labeled form of creatinine. It is intended for researchers, scientists, and drug development professionals who require precise and accurate measurement of creatinine levels in biological matrices. This document details the properties of **Creatinine-13C**, its primary application in isotope dilution mass spectrometry (IDMS), a detailed experimental protocol for its use, and the metabolic context of creatinine formation.

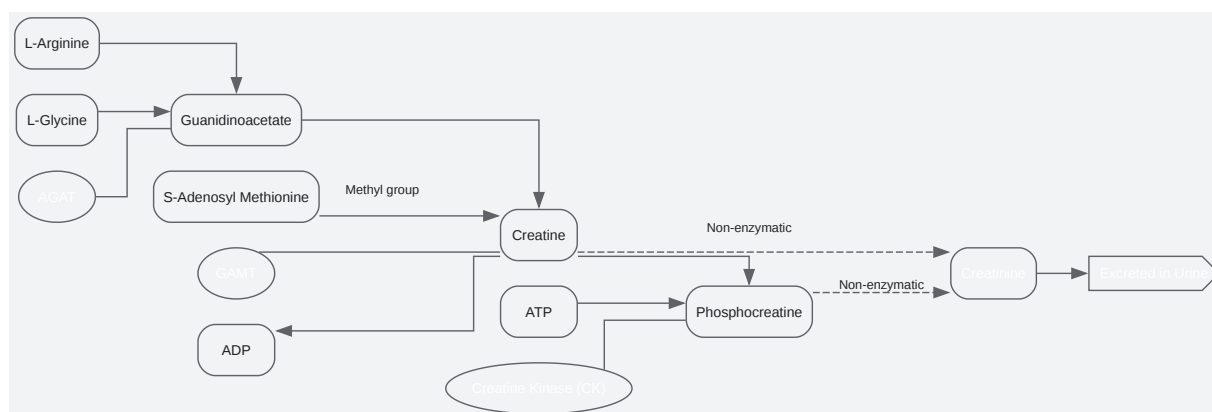
Core Data Presentation

For clarity and direct comparison, the key physicochemical properties of **Creatinine-13C** and its unlabeled counterpart are summarized below.

Property	Creatinine-13C	Unlabeled Creatinine
CAS Number	1173022-95-1[1]	60-27-5
Molecular Formula	C ₃ ¹³ CH ₇ N ₃ O[1]	C ₄ H ₇ N ₃ O
Molecular Weight	114.11 g/mol [1]	113.12 g/mol
Appearance	White to off-white solid (expected)	White crystalline powder
Melting Point	255 °C (decomposes)[2]	~300 °C (decomposes)
Isotopic Purity	Typically ≥99 atom % ¹³ C[2]	Not Applicable

Metabolic Pathway: From Creatine to Creatinine

Creatinine is the end-product of the non-enzymatic degradation of creatine and phosphocreatine, which are pivotal in cellular energy metabolism, particularly in muscle tissue. The following diagram illustrates the synthesis of creatine and its subsequent conversion to creatinine. This pathway is crucial for understanding the biological context of creatinine as a biomarker for renal function and muscle mass.



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Metabolic pathway of creatine synthesis and degradation to creatinine.

Experimental Protocol: Quantification of Serum Creatinine using LC-MS/MS

The primary application of **Creatinine-13C** is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of creatinine in biological fluids. This method is considered a reference method due to its high specificity and accuracy. Below is a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for serum creatinine.

Materials and Reagents

- **Creatinine-13C** (Internal Standard)
- Unlabeled Creatinine standard
- LC-MS grade methanol
- LC-MS grade acetonitrile
- LC-MS grade water
- Formic acid
- Human serum samples
- Microcentrifuge tubes
- Autosampler vials

Preparation of Standard and Internal Standard Solutions

- **Creatinine-13C** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Creatinine-13C** in methanol.

- Working Internal Standard Solution (e.g., 10 µg/mL): Dilute the **Creatinine-13C** stock solution with a 50:50 (v/v) mixture of methanol and water.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled creatinine into a surrogate matrix (e.g., charcoal-stripped serum or a buffered aqueous solution).

Sample Preparation (Protein Precipitation)

- Pipette 100 µL of human serum, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 20 µL of the working internal standard solution (**Creatinine-13C**).
- Add 400 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: A standard HPLC or UHPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 or HILIC column suitable for the separation of polar compounds.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
- Gradient: A suitable gradient to ensure the separation of creatinine from other matrix components.

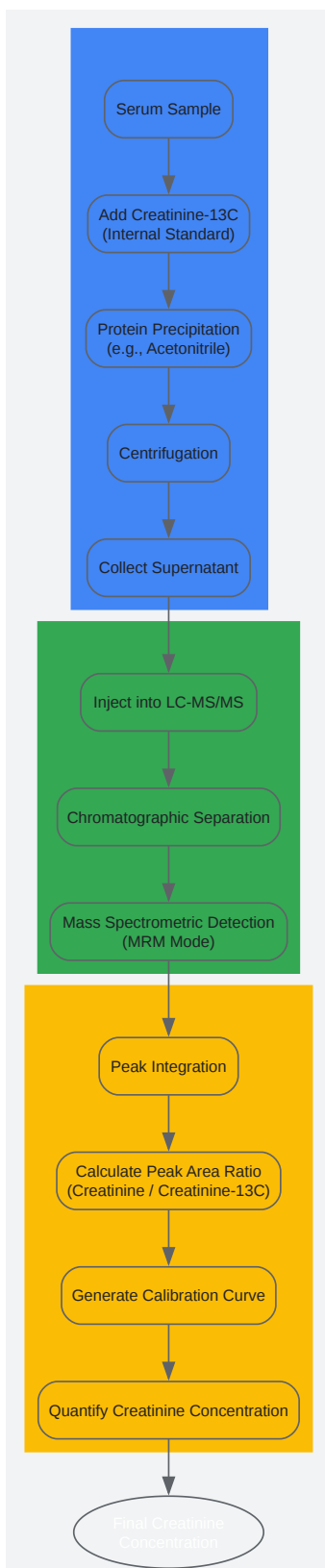
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Creatinine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - **Creatinine-13C**: Monitor the corresponding transition for the stable isotope-labeled internal standard.

Data Analysis

The concentration of creatinine in the samples is determined by calculating the peak area ratio of the analyte (unlabeled creatinine) to the internal standard (**Creatinine-13C**). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of creatinine in the unknown samples is then interpolated from this calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of serum creatinine using LC-MS/MS with **Creatinine-13C** as an internal standard.



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Workflow for serum creatinine quantification by LC-MS/MS.

Conclusion

Creatinine-13C is an indispensable tool for researchers and drug development professionals requiring high-fidelity quantification of creatinine. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability and enhances the accuracy of measurements, which is critical for the assessment of renal function in clinical trials and research settings. The detailed protocol and workflows provided in this guide serve as a robust starting point for the implementation of this reference method.

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References

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- To cite this document: BenchChem. [Creatinine-13C: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553547#creatinine-13c-cas-number-and-molecular-weight]

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